molecular formula C9H20ClN B1619051 2,2,6,6-Tetramethylpiperidine hydrochloride CAS No. 935-22-8

2,2,6,6-Tetramethylpiperidine hydrochloride

Cat. No. B1619051
CAS RN: 935-22-8
M. Wt: 177.71 g/mol
InChI Key: GCZDACZURJFILX-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylpiperidine is a hindered base used to prepare metallo-amide bases and selective generation of silylketene acetals. It is used in the preparation of hibarimicinone, (Z)-silylketene acetal, and 4-substituted quinazoline .


Synthesis Analysis

Many routes for the synthesis of 2,2,6,6-Tetramethylpiperidine have been reported. One method starts with a conjugate addition reaction of ammonia to phorone. The intermediate triacetone amine is then reduced in a Wolff-Kishner reaction .


Molecular Structure Analysis

The molecular formula of 2,2,6,6-Tetramethylpiperidine is C9H19N. The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2,2,6,6-Tetramethylpiperidine can be used as a reactant to synthesize allylated tertiary amines via allylic amination of allylic chlorides. It can also be used to synthesize hydroxylamines via oxidation in the presence of oxone as an oxidant, and sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant .


Physical And Chemical Properties Analysis

2,2,6,6-Tetramethylpiperidine is a colorless liquid with a “fishy”, amine-like odor. It has a density of 0.837 g/mL at 25 °C, a melting point of -59 °C, and a boiling point of 152 °C .

Scientific Research Applications

Biological Membrane Studies

2,2,6,6-Tetramethylpiperidine hydrochloride has been utilized in biological membrane studies. Hubbell and McConnell (1968) employed the spin-label 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to explore the structure of various biological membranes, including those in nerve and muscle. Their research indicated significant insights into the hydrophobic regions of these membranes (Hubbell & McConnell, 1968).

UV-Absorption and Material Stability

The compound's derivatives play a role in enhancing UV-absorption and material stability. Zakrzewski and Szymanowski (2000) synthesized 2-hydroxybenzophenone UV-absorbers containing the 2,2,6,6-tetramethylpiperidine group, demonstrating its potential in material science for protecting against UV degradation (Zakrzewski & Szymanowski, 2000).

Catalysis in Chemical Reactions

Saper and Snider (2014) highlighted the use of 2,2,6,6-Tetramethylpiperidine in catalyzing ortho-selective chlorination of phenols, showing its effectiveness in specific chemical transformations (Saper & Snider, 2014).

Electrochemical Studies

Kagan et al. (2009) explored the electrochemical oxidation of 1-chloro-2,2,6,6-tetramethylpiperidine. This study offered insights into the formation of stable cation-radicals during the oxidation process, which is important in understanding electrochemical behaviors of such compounds (Kagan et al., 2009).

Mechanism of Action

2,2,6,6-Tetramethylpiperidine is used in chemistry as a hindered base. It acts as a precursor to Lithium tetramethylpiperidide and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical .

Safety and Hazards

2,2,6,6-Tetramethylpiperidine is classified as flammable, toxic if swallowed, and harmful if swallowed. It can cause skin burns, eye damage, and respiratory irritation. To ensure safety, keep the substance away from heat, sparks, and open flames .

Future Directions

Although 2,2,6,6-Tetramethylpiperidine finds limited use per se, its derivatives are a mainstay of hindered amine light stabilizers. It is the starting material for an even stronger base, lithium tetramethylpiperidide, and the radical species TEMPO . Future research may focus on exploring new applications and improving the synthesis process of this compound.

properties

IUPAC Name

2,2,6,6-tetramethylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-8(2)6-5-7-9(3,4)10-8;/h10H,5-7H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZDACZURJFILX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(N1)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239448
Record name Piperidine, 2,2,6,6-tetramethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

935-22-8
Record name Piperidine, 2,2,6,6-tetramethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 2,2,6,6-tetramethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 2,2,6,6-tetramethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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